Enzyme Kinetics: H-Ala-Phe-Pro-bNA vs. Alternative Substrates
Kinetic analysis of H-Ala-Phe-Pro-bNA with wild-type prolyl tripeptidyl aminopeptidase (PTP) from P. gingivalis yields a KM value of 0.17 mM and a turnover number (kcat) of 511 s⁻¹ under standardized assay conditions (20 mM Tris-HCl, pH 7.0, 37°C) [1]. In direct comparison, the E636A mutant enzyme exhibits a 5-fold higher KM (0.85 mM) and a markedly reduced kcat of 6.8 s⁻¹, demonstrating a 75-fold decrease in catalytic efficiency (kcat/KM) [1]. These parameters provide a benchmark for evaluating alternative substrates and for validating enzyme preparations. In contrast, the widely used generic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin displays a KM range of 0.04–1.97 mM under similar conditions, illustrating that substrate affinity is not universally conserved across tripeptide scaffolds [2].
| Evidence Dimension | Michaelis-Menten Constant (KM) and Turnover Number (kcat) |
|---|---|
| Target Compound Data | KM = 0.17 mM; kcat = 511 s⁻¹ (wild-type PTP) |
| Comparator Or Baseline | KM = 0.85 mM; kcat = 6.8 s⁻¹ (E636A mutant PTP) |
| Quantified Difference | 5-fold increase in KM; 75-fold decrease in kcat; catalytic efficiency (kcat/KM) reduced ~375-fold for mutant relative to wild-type. |
| Conditions | 20 mM Tris-HCl, pH 7.0, 37°C; wild-type and E636A mutant prolyl tripeptidyl aminopeptidase from Porphyromonas gingivalis |
Why This Matters
Quantitative kinetic parameters enable accurate normalization of enzyme activity across experiments, validation of recombinant enzyme batches, and detection of assay interference—parameters that cannot be assumed when substituting with uncharacterized generic substrates.
- [1] BRENDA Enzyme Database. Ligand Entry for Ala-Phe-Pro-beta-naphthylamide (Ligand ID 8717). KM and kcat values from Xu Y, et al. J Mol Biol. 2008;375(3):708-719. View Source
- [2] BRENDA Enzyme Database. EC 3.4.11.4 - tripeptide aminopeptidase. Substrate specificity and kinetic parameters. View Source
